![molecular formula C14H21NO2S B2454098 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one CAS No. 1798638-64-8](/img/structure/B2454098.png)
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one
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Overview
Description
Furan derivatives are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan derivatives can be synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation . The reaction between substituted benzoic acid and thionyl chloride yields corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides .
Molecular Structure Analysis
Furan derivatives exhibit a distinctive 2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine scaffold . The furan-2-yl-methylene moiety is also planar .
Chemical Reactions Analysis
Furfural, a derivative of furan, can undergo various chemical modifications to nitro, imine, and chalcone groups, imparting different activities on furfural . Hydroarylation of the carbon–carbon double bond of furanic conjugated enones by arenes under superelectrophilic activation conditions has been reported .
Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .
Scientific Research Applications
Antibacterial Activity
Furan derivatives have emerged as promising candidates in the fight against microbial resistance. Due to the ineffectiveness of existing antimicrobial drugs, researchers have explored novel compounds. The furan nucleus plays a crucial role in the synthesis of antibacterial agents. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . Further studies on the specific antibacterial properties of our compound could provide valuable insights.
Mechanism of Action
Safety and Hazards
Future Directions
Furan derivatives have been extensively used in various fields including plastics, pharmaceuticals, agrochemicals, and as dye precursors in the synthesis of diazo disperse dyes . They have shown promising activity in inhibiting tyrosinase and melanogenesis , and as protein tyrosine kinase inhibitors . These findings suggest that furan derivatives, including “1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one”, may have potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)13(16)15-7-6-12(18-10-8-15)11-5-4-9-17-11/h4-5,9,12H,6-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPPXFLYICUDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one |
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